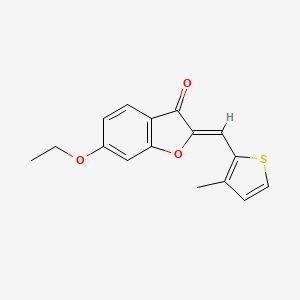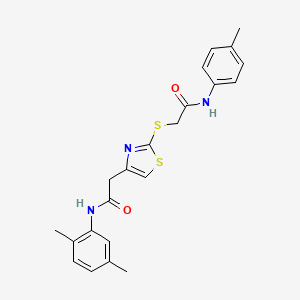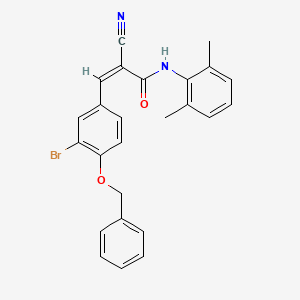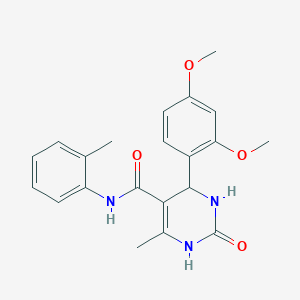
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, also known as IBOP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain enzymes in the body.
Mécanisme D'action
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride inhibits sEH activity by covalently binding to the enzyme's active site. This prevents the enzyme from metabolizing fatty acids and leads to an increase in the levels of certain fatty acid metabolites, such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Biochemical and Physiological Effects:
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing inflammation, and protecting against ischemic injury. These effects are likely due to the increase in EET levels resulting from sEH inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its specificity for sEH inhibition. This allows researchers to study the specific effects of sEH inhibition without interfering with other enzymes or pathways. However, one limitation is that 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can covalently bind to other proteins and molecules in addition to sEH. This can lead to non-specific effects and off-target effects.
Orientations Futures
There are several future directions for research on 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. Another area of interest is the investigation of the therapeutic potential of sEH inhibition in various disease models, including hypertension, inflammation, and cancer. Additionally, further studies are needed to elucidate the long-term effects of sEH inhibition and to identify any potential side effects or toxicity.
Méthodes De Synthèse
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process that involves the reaction of isobutyraldehyde with hydrazine hydrate to form 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. This compound is then reacted with chlorosulfonic acid to yield 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been used as a pharmacological tool to study the role of certain enzymes in the body, particularly the enzyme soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and cancer. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit sEH activity, which has potential therapeutic implications for these diseases.
Propriétés
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-9(2)5-15-6-12(19(13,16)17)11(14-15)8-18-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWOIUURBGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)
![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)
